molecular formula C8H7ClF2O2S B13619699 4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride

4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B13619699
M. Wt: 240.66 g/mol
InChI Key: SKUTVVOKEASKEG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a difluoromethyl group, a methyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(Difluoromethyl)-2-methylbenzenesulfonyl fluoride with thionyl chloride (SOCl₂) under controlled conditions . This reaction proceeds with the replacement of the fluoride group by a chloride group, yielding the desired sulfonyl chloride compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality 4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites in biomolecules and synthetic intermediates . The difluoromethyl group can also influence the compound’s reactivity and stability, contributing to its unique chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C8H7ClF2O2S

Molecular Weight

240.66 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O2S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4,8H,1H3

InChI Key

SKUTVVOKEASKEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)F)S(=O)(=O)Cl

Origin of Product

United States

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